Regioselective Bromination Outcome: C3-Bromo vs. C5-Bromo Derivative in Electrophilic Aromatic Substitution
The regioselectivity of electrophilic aromatic bromination on the core scaffold differs fundamentally depending on the substitution pattern. The non-brominated precursor 4-cyano-2-methoxybenzoic acid undergoes bromination exclusively at the C5 position (ortho to methoxy, para to cyano), yielding the 5-bromo derivative, as confirmed by single-crystal X-ray diffraction . This establishes that 3-bromo substitution cannot be achieved via direct electrophilic bromination of the non-brominated precursor; instead, 3-bromo substitution must be installed through alternative synthetic routes or procured as the pre-formed building block.
| Evidence Dimension | Electrophilic bromination regioselectivity on 4-cyano-2-methoxybenzoic acid scaffold |
|---|---|
| Target Compound Data | Not formed via direct electrophilic bromination; requires alternative synthetic strategy |
| Comparator Or Baseline | 5-Bromo-4-cyano-2-methoxybenzoic acid: formed as exclusive product (100% regioselectivity) |
| Quantified Difference | 100% regioselectivity toward C5 position; C3 bromination does not occur via direct electrophilic bromination |
| Conditions | Electrophilic bromination of 4-cyano-2-methoxybenzoic acid; structure confirmed by single-crystal XRD |
Why This Matters
The 3-bromo positional isomer is not synthetically accessible via direct electrophilic bromination of the common 4-cyano-2-methoxybenzoic acid precursor, making pre-formed procurement of this specific compound essential for accessing C3-functionalized derivatives.
